Imidazo[1,2-a]pyridine-8-carbonitrile
Overview
Description
Imidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. This compound has garnered significant interest due to its wide range of applications in medicinal chemistry, material science, and other fields.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of KRAS G12C , a common mutation in the KRAS gene . This mutation is prevalent in various types of cancers, making it a significant target for anticancer agents .
Mode of Action
Imidazo[1,2-a]pyridine derivatives interact with their targets through a covalent bond . The compound binds to the KRAS G12C protein, inhibiting its function and preventing it from promoting cancer cell growth .
Biochemical Pathways
The primary pathway affected by Imidazo[1,2-a]pyridine derivatives is the KRAS signaling pathway . By inhibiting the KRAS G12C protein, these compounds disrupt the signaling pathway, leading to a decrease in cancer cell proliferation .
Result of Action
The inhibition of the KRAS G12C protein by Imidazo[1,2-a]pyridine derivatives leads to a decrease in cancer cell growth . This makes these compounds potent anticancer agents, particularly for cancers with the KRAS G12C mutation .
Action Environment
The action of Imidazo[1,2-a]pyridine derivatives can be influenced by various environmental factors. For instance, the presence of other compounds can affect the efficacy of these inhibitors. Additionally, factors such as pH and temperature can impact the stability of these compounds
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-8-carbonitrile has been found to interact with various enzymes and proteins. For instance, it has been utilized in the development of covalent inhibitors, specifically KRAS G12C inhibitors . The nature of these interactions is often covalent, indicating a strong and irreversible bond between the compound and the target protein .
Cellular Effects
This compound has shown significant effects on various types of cells. For example, it has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . It influences cell function by interacting with specific cellular signaling pathways and affecting gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, as a covalent inhibitor, it forms a strong covalent bond with the target protein, leading to its inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment
Dosage Effects in Animal Models
For instance, Q203, an imidazo[1,2-a]pyridine derivative, showed a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment in an acute TB mouse model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-8-carbonitrile can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need for intermediate isolation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine-8-carboxylic acid, while reduction reactions may produce imidazo[1,2-a]pyridine-8-methanol .
Scientific Research Applications
Imidazo[1,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of various pharmaceuticals, including anti-tuberculosis agents, anti-cancer drugs, and central nervous system modulators.
Material Science: Imidazo[1,2-a]pyridine derivatives are used in the development of optoelectronic devices, sensors, and luminescent materials.
Industry: This compound is used in the synthesis of various industrial chemicals and intermediates.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-8-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: This compound has a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: This compound has a different fusion pattern of the imidazole and pyridine rings.
The uniqueness of this compound lies in its specific structural features and the wide range of applications it offers in different fields of research and industry.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTKOOVOBCDRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287577 | |
Record name | Imidazo[1,2-a]pyridine-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136117-70-9 | |
Record name | Imidazo[1,2-a]pyridine-8-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136117-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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